molecular formula C20H27NO2 B1656671 4-(6-Naphthalen-2-yloxyhexyl)morpholine CAS No. 5366-42-7

4-(6-Naphthalen-2-yloxyhexyl)morpholine

Cat. No.: B1656671
CAS No.: 5366-42-7
M. Wt: 313.4 g/mol
InChI Key: KKJSEDWYDOTNRZ-UHFFFAOYSA-N
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Description

4-(6-Naphthalen-2-yloxyhexyl)morpholine is a morpholine derivative characterized by a naphthalen-2-yloxy group connected via a six-carbon alkyl chain to the morpholine ring. This structure combines the aromatic π-system of naphthalene with the polar, nitrogen-containing morpholine moiety.

Properties

CAS No.

5366-42-7

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

4-(6-naphthalen-2-yloxyhexyl)morpholine

InChI

InChI=1S/C20H27NO2/c1(5-11-21-12-15-22-16-13-21)2-6-14-23-20-10-9-18-7-3-4-8-19(18)17-20/h3-4,7-10,17H,1-2,5-6,11-16H2

InChI Key

KKJSEDWYDOTNRZ-UHFFFAOYSA-N

SMILES

C1COCCN1CCCCCCOC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1COCCN1CCCCCCOC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The following table summarizes critical structural differences between 4-(6-Naphthalen-2-yloxyhexyl)morpholine and analogous compounds:

Compound Name Naphthalene Substituent Linker Type/Length Functional Group Key References
4-(6-Naphthalen-2-yloxyhexyl)morpholine 2-Oxy (ether) Hexyl (6C) Ether N/A
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one 6-Methoxy Propane-1-one (3C) Ketone
4-(6-Methoxynaphthalen-2-yl)morpholine (50a) 6-Methoxy Direct bond Methoxy
4-(Naphthalen-1-yl)morpholine (49a) 1-Position Direct bond None

Functional Implications

Linker Length and Flexibility :

  • The hexyl chain in the target compound likely increases lipophilicity compared to shorter linkers (e.g., propane-1-one in the Naproxen derivative). This could enhance membrane permeability in biological systems .
  • In catalytic applications, longer linkers may improve substrate binding. For example, 4-(6-methoxynaphthalen-2-yl)morpholine (50a) achieved a 63% yield in oxidative cleavage, suggesting substituent position and linker absence influence reactivity .

Functional Group Effects: The ether group in the target compound vs. the ketone in 2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one alters electronic properties. Methoxy substituents (as in 50a) introduce electron-donating effects, whereas naphthalen-1-yl (49a) lacks such groups, affecting electronic density and steric bulk .

Substituent Position :

  • Naphthalen-1-yl (49a) vs. naphthalen-2-yloxy: Positional isomerism alters aromatic stacking and steric interactions. For example, 1-substituted naphthalenes exhibit distinct binding modes compared to 2-substituted analogs .

Critical Notes on Structural Characterization

  • Synthetic Accuracy: highlights the importance of precise synthesis. A structural discrepancy in VPC-14449 (a brominated morpholine derivative) led to NMR spectral mismatches, emphasizing that even minor substituent changes (e.g., bromine position) drastically alter molecular properties .
  • Crystallographic Tools : Programs like SHELXL and ORTEP-3 (mentioned in and ) are critical for resolving structural details, especially for naphthalene-morpholine hybrids where substituent positioning is key .

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